molecular formula C25H23N3O3S B2700081 2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532970-02-8

2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2700081
CAS RN: 532970-02-8
M. Wt: 445.54
InChI Key: QBQXEXKCCHPNOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One versatile approach involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions, leading to the formation of cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide consists of an indole ring, a benzamide moiety, and a methyl group. The indole nucleus provides a valuable scaffold for drug development due to its aromatic nature and potential interactions with biological receptors .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various condensation, substitution, and cyclization reactions. For instance, cyanoacetylation of amines has been explored to obtain biologically active heterocyclic moieties . Further studies are needed to elucidate its reactivity in different contexts.

Scientific Research Applications

Antimicrobial Properties

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, acylthiourea derivatives have demonstrated activity against a range of bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi. These derivatives' effectiveness is influenced by the substituents on the phenyl group attached to the thiourea nitrogen, with iodine and nitro substituents enhancing activity against Gram-negative strains, while electron-donating groups like methyl and ethyl favor inhibition of Gram-positive and fungal strains (Limban et al., 2011).

Anticancer Evaluation

Several synthesized compounds have been investigated for their anticancer activities. A study highlighted the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds displayed moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Anti-Helicobacter pylori Agents

Novel compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have shown potent and selective activity against the gastric pathogen Helicobacter pylori. These findings suggest the potential for developing new anti-H. pylori agents based on similar chemical frameworks, which could contribute to the treatment of infections resistant to current medications (Carcanague et al., 2002).

Antihypertensive and Antitumor Effects

The synthesis and evaluation of new compounds as AT1 receptor antagonists have revealed not only their potential in reducing blood pressure but also their anti-tumor activities. Such dual-functional molecules provide a promising approach for developing novel therapeutics that can address hypertension and cancer simultaneously (Bao et al., 2015).

properties

IUPAC Name

2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-21(18)25(29)26-14-15-27-16-24(22-8-4-5-9-23(22)27)32-17-19-10-12-20(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQXEXKCCHPNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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